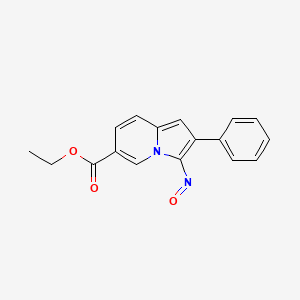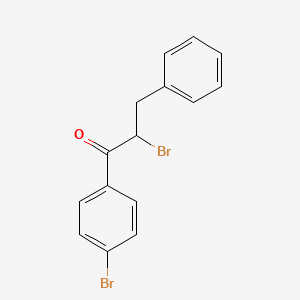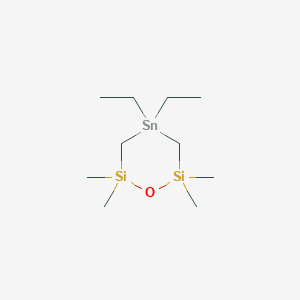
2,2'-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is a chemical compound known for its unique structure and properties It belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms within their molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) typically involves the reaction of selenium-containing precursors with sulfur-containing compounds under controlled conditions. One common method involves the reaction of selenium dioxide with dimethyl disulfide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The selenium and sulfur atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce selenides. Substitution reactions can result in various organoselenium derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoselenium compounds.
Wirkmechanismus
The mechanism of action of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as an antioxidant. This property is particularly important in biological systems, where it can help protect cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in redox regulation and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Selenium dioxide: A simple selenium compound used in various chemical reactions.
Uniqueness
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual selenium and sulfur composition provides distinct redox properties, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
60411-22-5 |
|---|---|
Molekularformel |
C2H6O4S4Se |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
methylsulfonylsulfanylselanylsulfanylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S4Se/c1-9(3,4)7-11-8-10(2,5)6/h1-2H3 |
InChI-Schlüssel |
JTBNTOOWWJWCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)S[Se]SS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)




![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

